Avacopan, also known by its developmental code name CCX168, is a synthetic small-molecule drug classified as a selective complement C5a receptor (C5aR1) antagonist. [, ] It plays a crucial role in scientific research as a tool to investigate the role of the complement system, specifically the C5a-C5aR1 axis, in various inflammatory and autoimmune diseases. Research on Avacopan has contributed significantly to understanding the pathogenesis of these diseases and developing novel therapeutic strategies. [, , ]
Avacopan, also known as CCX168, was developed by ChemoCentryx, Inc. It falls under the classification of C5a receptor antagonists and is categorized as a therapeutic agent for treating autoimmune and inflammatory conditions. Its development has been driven by the need for targeted therapies that can mitigate the adverse effects associated with systemic corticosteroids in treating ANCA-associated vasculitis .
The synthesis of avacopan involves several chemical reactions that lead to the formation of its complex molecular structure. Key methods include:
Avacopan undergoes various chemical reactions during its synthesis:
Avacopan functions by selectively inhibiting the C5a receptor, which is involved in mediating inflammatory responses. Upon binding to this receptor:
Clinical studies have demonstrated significant improvements in renal function and proteinuria in patients treated with avacopan compared to traditional therapies .
Avacopan has shown promise in various clinical applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: